molecular formula C9H10O B160933 Tetracyclo[3.3.1.02,8.04,6]nonan-3-one CAS No. 1903-34-0

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one

Cat. No. B160933
CAS RN: 1903-34-0
M. Wt: 134.17 g/mol
InChI Key: BRHVQDLSNQPYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one, also known as TON, is a bicyclic compound with a unique structure that has attracted significant interest from the scientific community due to its potential applications in various fields. TON is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has also been shown to inhibit the activity of bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to exhibit potent anti-inflammatory and antimicrobial activities in vitro. In animal studies, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to reduce inflammation and pain in various models of inflammation. Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has also been shown to exhibit potent antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is a versatile compound that can be synthesized using various methods, making it readily available for laboratory experiments. However, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is a relatively new compound, and its properties and applications are still being explored. Further research is needed to fully understand the potential advantages and limitations of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one for laboratory experiments.

Future Directions

There are several potential future directions for research on Tetracyclo[3.3.1.02,8.04,6]nonan-3-one. One direction is the development of new materials using Tetracyclo[3.3.1.02,8.04,6]nonan-3-one as a building block. Another direction is the synthesis of new compounds using Tetracyclo[3.3.1.02,8.04,6]nonan-3-one as a starting material. In drug discovery, further research is needed to fully understand the mechanism of action of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one and its potential as a candidate for the development of new drugs. Additionally, further research is needed to explore the potential advantages and limitations of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one for laboratory experiments.

Synthesis Methods

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The resulting adduct is then subjected to a series of reactions, including hydrolysis and decarboxylation, to yield Tetracyclo[3.3.1.02,8.04,6]nonan-3-one. Another method involves the reaction of cyclopentadiene with dimethyl maleate in the presence of a catalyst, followed by a series of reactions to yield Tetracyclo[3.3.1.02,8.04,6]nonan-3-one.

Scientific Research Applications

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has potential applications in various fields, including materials science, organic chemistry, and drug discovery. In materials science, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one can be used as a building block for the synthesis of new materials with unique properties. In organic chemistry, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one can be used as a starting material for the synthesis of various compounds. In drug discovery, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to exhibit potent anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs.

properties

CAS RN

1903-34-0

Product Name

Tetracyclo[3.3.1.02,8.04,6]nonan-3-one

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

tetracyclo[3.3.1.02,8.04,6]nonan-3-one

InChI

InChI=1S/C9H10O/c10-9-7-3-1-4-6(8(4)9)2-5(3)7/h3-8H,1-2H2

InChI Key

BRHVQDLSNQPYFG-UHFFFAOYSA-N

SMILES

C1C2C3C2C(=O)C4C1C4C3

Canonical SMILES

C1C2C3C2C(=O)C4C1C4C3

Origin of Product

United States

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